Comparative Molecular Descriptors Against the Non-Brominated 4‑(4‑Formyl‑2‑methoxyphenoxy)benzonitrile (CAS 1162684‑13‑0)
The bromine atom in 1055361-87-9 confers a distinct physicochemical profile relative to its non‑halogenated analog. A direct comparison of the molecular formula and mass shows a substantial increase in both parameters . This difference translates into higher lipophilicity (predicted logP increase) and provides a reactive handle that the debromo analog completely lacks, fundamentally altering solubility and retrosynthetic accessibility.
| Evidence Dimension | Molecular Formula and Weight |
|---|---|
| Target Compound Data | C₁₅H₁₀BrNO₃, MW 332.15 g/mol (95% purity per vendor specification) |
| Comparator Or Baseline | 4‑(4‑Formyl‑2‑methoxyphenoxy)benzonitrile (CAS 1162684‑13‑0), C₁₅H₁₁NO₃, MW 253.25 g/mol |
| Quantified Difference | ΔMW = +78.90 g/mol (31% increase); presence of a C‑Br versus a C‑H bond |
| Conditions | Standard molecular weight calculation; purity specification from vendor Certificate of Analysis for the target compound . |
Why This Matters
The higher molecular weight and the C‑Br bond alter chromatographic retention and enable late‑stage Pd‑catalyzed cross‑coupling at the 3‑position, offering synthetic divergent capacity that the non‑halogenated analog cannot provide, which is critical for procurement decisions aiming at library diversification.
